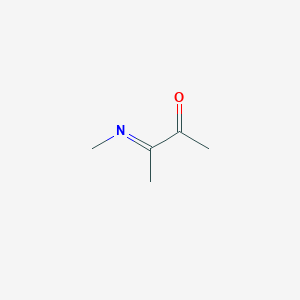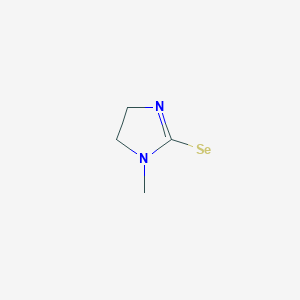
1-Methyl-2-imidazolidineselone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-imidazolidineselone is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and one selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-imidazolidineselone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with carbon disulfide to form methylisothiourea, which is then cyclized with selenium to yield this compound. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-imidazolidineselone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound back to its selenide form.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted imidazolidineselones depending on the reagents used.
Scientific Research Applications
1-Methyl-2-imidazolidineselone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other selenium-containing compounds.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-2-imidazolidineselone exerts its effects involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the nitrogen atoms in the ring can form coordination complexes with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Methyl-2-imidazolidinone: A structurally similar compound but with an oxygen atom instead of selenium.
Imidazole: A simpler heterocyclic compound with two nitrogen atoms in a five-membered ring.
Selenourea: Contains selenium and nitrogen but lacks the ring structure.
Uniqueness: 1-Methyl-2-imidazolidineselone is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. This uniqueness makes it valuable for specific applications where selenium’s redox activity is beneficial.
Properties
CAS No. |
66194-75-0 |
|---|---|
Molecular Formula |
C4H7N2Se |
Molecular Weight |
162.08 g/mol |
InChI |
InChI=1S/C4H7N2Se/c1-6-3-2-5-4(6)7/h2-3H2,1H3 |
InChI Key |
WUMUTOGBESJSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


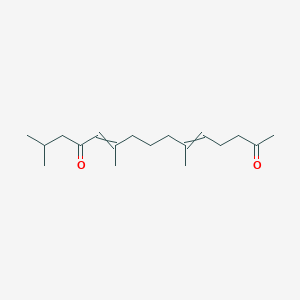
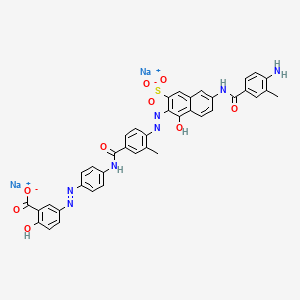
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
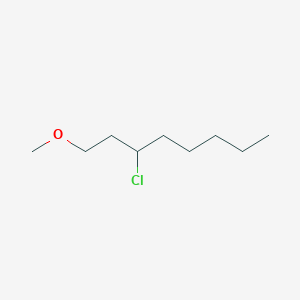
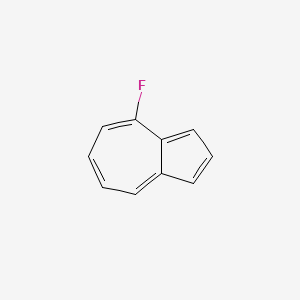
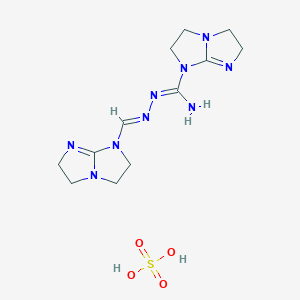
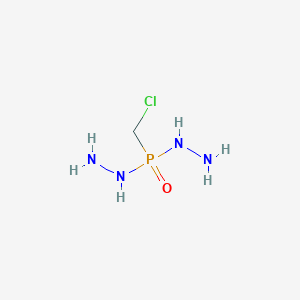

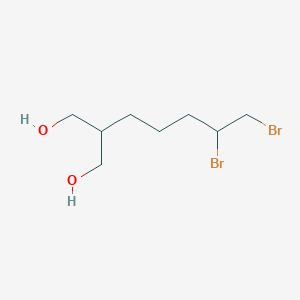
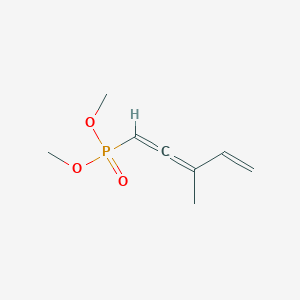
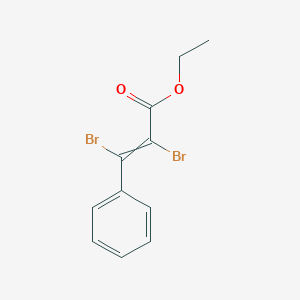
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
